Mangancitrat

Übersicht

Beschreibung

Mangancitrat ist eine Verbindung, die durch die Kombination von Mangan und Citronensäure gebildet wird. Es ist eine ergänzende Form von Mangan, einem essentiellen Mineral, das für verschiedene biologische Funktionen notwendig ist. This compound wird oft in Nahrungsergänzungsmitteln verwendet, um Manganmangel zu beheben, und ist bekannt für seine Rolle bei der Enzymaktivierung, Knochenbildung und antioxidativen Funktionen .

Wissenschaftliche Forschungsanwendungen

Manganese citrate has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other manganese compounds.

Biology: Studied for its role in enzyme activation and as a cofactor for various biological processes.

Medicine: Investigated for its potential therapeutic effects, including its use in dietary supplements to address manganese deficiencies.

Industry: Utilized in the production of batteries, ceramics, and other industrial applications .

Wirkmechanismus

Target of Action

Manganese citrate is a compound that provides manganese ions to biological systems. These ions are required for the activity of many enzymes, including those involved in the metabolism of carbohydrates, amino acids, and cholesterol. One of the primary targets of manganese citrate is the enzyme aconitate hydratase, which is involved in the isomerization of citrate to isocitrate .

Mode of Action

The mechanism of action of manganese citrate is related to its ability to provide manganese ions to biological systems. These ions can interact with their targets, such as enzymes, and cause changes in their activity. For example, manganese ions can enhance the activity of aconitate hydratase, leading to increased isomerization of citrate to isocitrate .

Biochemical Pathways

Manganese citrate affects several biochemical pathways. It plays a role in the synthesis and secretion of insulin, which is crucial for maintaining healthy blood sugar levels . Additionally, manganese citrate can influence energy metabolism. Chronic exposure to manganese can rewire diverse regulatory and metabolic pathways, affecting protein stability and envelope biogenesis .

Result of Action

The molecular and cellular effects of manganese citrate’s action are diverse. It can support the body’s ability to maintain healthy blood sugar levels . Moreover, it can lead to changes in enzyme activity, which can have downstream effects on various biochemical pathways. At high concentrations, manganese can cause oxidative stress, neuroinflammation, disruption of neurotransmission, α-synuclein aggregation, and amyloidogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of manganese citrate. For instance, the concentration of manganese ions in the culture broth can affect the production of citric acid in Aspergillus niger, a filamentous fungus used for industrial production of citric acid . Under manganese-limiting conditions, the fungus develops a pellet-like morphology that is crucial for high citric acid accumulation .

Biochemische Analyse

Biochemical Properties

Manganese citrate plays a significant role in biochemical reactions. When exposed to an acidic environment, the manganese ions are released and able to interact with enzymes and other proteins, allowing them to catalyze biochemical reactions .

Cellular Effects

It is known that manganese ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Manganese citrate exerts its effects at the molecular level through its manganese ions. These ions can bind to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Manganese citrate can improve base-calling accuracy in DNA sequencing reactions .

Metabolic Pathways

Manganese citrate is involved in several metabolic pathways. The manganese ions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mangancitrat kann durch die Reaktion von Mangansalzen, wie Manganchlorid oder Mangansulfat, mit Citronensäure synthetisiert werden. Die Reaktion findet typischerweise in einer wässrigen Lösung statt, wobei die Manganionen mit Citronensäure reagieren, um this compound zu bilden. Die Reaktionsbedingungen beinhalten oft das Erhitzen der Lösung, um die Reaktion zu erleichtern und die vollständige Auflösung der Reaktanten sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess kann zusätzliche Schritte zur Reinigung des Produkts und zur Sicherstellung einer hohen Ionisierung und Löslichkeit umfassen. Eine Methode beinhaltet die Herstellung einer Mischung aus Citronensäureanhydrid und Mangansalzen, gefolgt von kontrolliertem Erhitzen und Rühren, um this compound mit hoher Ionisierung zu erzeugen, wodurch es leicht in Wasser löslich und bioverfügbar wird .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mangan in this compound kann zu höheren Oxidationsstufen oxidiert werden, wie z. B. Mangan(IV)-oxid.

Reduktion: this compound kann zu niedrigeren Oxidationsstufen reduziert werden, wie z. B. Mangan(II)-Ionen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen der Citratligand durch andere Liganden ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in basischen Lösungen kann Mangan(II) zu Mangan(IV) oxidieren, wodurch Mangandioxid gebildet wird.

Reduktion: Reduktionsmittel wie Natriumbismuthat können Mangan(IV) zu Mangan(II) reduzieren.

Substitution: Reaktionen mit anderen chelatbildenden Mitteln können zur Substitution von Citrat durch andere Liganden führen.

Hauptprodukte, die gebildet werden

Oxidation: Mangandioxid (MnO₂)

Reduktion: Mangan(II)-Ionen (Mn²⁺)

Substitution: Verschiedene Mangan-Komplexe mit verschiedenen Liganden.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Manganverbindungen verwendet.

Biologie: Wird auf seine Rolle bei der Enzymaktivierung und als Kofaktor für verschiedene biologische Prozesse untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Verwendung in Nahrungsergänzungsmitteln zur Behebung von Manganmangel.

Industrie: Wird bei der Herstellung von Batterien, Keramiken und anderen industriellen Anwendungen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Kofaktor für verschiedene Enzyme aus. Es beteiligt sich an enzymatischen Reaktionen, die am Aminosäure-, Cholesterin-, Glucose- und Kohlenhydratstoffwechsel beteiligt sind. This compound spielt auch eine Rolle bei der antioxidativen Abwehr, indem es Mangan-Superoxiddismutase aktiviert, ein Enzym, das zur Neutralisierung reaktiver Sauerstoffspezies beiträgt. Die beteiligten molekularen Ziele und Pfade umfassen Enzyme wie Arginase und Pyruvatcarboxylase .

Analyse Chemischer Reaktionen

Types of Reactions

Manganese citrate undergoes various chemical reactions, including:

Oxidation: Manganese in manganese citrate can be oxidized to higher oxidation states, such as manganese (IV) oxide.

Reduction: Manganese citrate can be reduced to lower oxidation states, such as manganese (II) ions.

Substitution: Manganese citrate can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in basic solutions can oxidize manganese (II) to manganese (IV), forming manganese dioxide.

Reduction: Reducing agents like sodium bismuthate can reduce manganese (IV) to manganese (II).

Substitution: Reactions with other chelating agents can lead to the substitution of citrate with other ligands.

Major Products Formed

Oxidation: Manganese dioxide (MnO₂)

Reduction: Manganese (II) ions (Mn²⁺)

Substitution: Various manganese complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Magnesiumcitrat: Ähnlich in der Struktur, aber enthält Magnesium anstelle von Mangan. Wird als Abführmittel und Nahrungsergänzungsmittel verwendet.

Calciumcitrat: Enthält Calcium und wird zur Behebung von Kalziummangel und zur Unterstützung der Knochengesundheit verwendet.

Zinkcitrat: Enthält Zink und wird in Nahrungsergänzungsmitteln zur Unterstützung des Immunsystems und zur Enzymaktivierung verwendet .

Einzigartigkeit

Mangancitrat ist aufgrund seiner spezifischen Rolle bei der Aktivierung von manganabhängigen Enzymen und seiner Beteiligung an verschiedenen Stoffwechselprozessen einzigartig. Im Gegensatz zu anderen Citratverbindungen befasst sich this compound speziell mit Manganmangel und unterstützt Funktionen, die spezifisch für Mangan sind, wie die Aktivierung von Mangan-Superoxiddismutase .

Eigenschaften

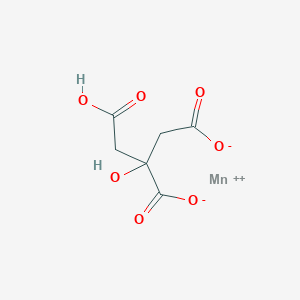

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRWNUUOUXDFH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Mn3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047496 | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Hawley] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water in presence of sodium citrate | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10060-26-1, 10024-66-5, 5968-88-7 | |

| Record name | Manganese citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimanganese dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula and weight of manganese citrate can vary depending on the oxidation state of manganese and the degree of hydration. For instance, the mononuclear manganese(II) citrate complex (NH4)4[MnII(C6H5O7)2] (1) has a molecular weight of 545.27 g/mol. []

A: Various spectroscopic techniques are employed to characterize manganese citrate, including UV/visible, electron paramagnetic resonance (EPR), Fourier-transform infrared (FTIR), and magnetic susceptibility measurements. [] These techniques provide valuable insights into the oxidation state of manganese, the coordination environment, and the magnetic properties of the complex.

A: The stability of manganese citrate can be influenced by factors such as pH, temperature, and the presence of other ions. Research indicates that manganese citrate solutions can form precipitates over time, particularly under alkaline conditions. []

A: Manganese citrate has been investigated for its potential catalytic activity in various reactions. For example, it has been explored as a precursor for synthesizing manganese oxide nanoparticles, which are of interest for their catalytic, magnetic, and electrochemical properties. []

ANone: The dissolution rate and solubility of manganese citrate can be affected by factors such as pH, temperature, particle size, and the presence of other excipients or additives.

A: Manganese is an essential trace element for humans and plays a crucial role in various physiological processes. Citrate, as a naturally occurring molecule in the citric acid cycle, can form complexes with manganese. This complexation can influence the bioavailability and transport of manganese within biological systems. []

A: While manganese is essential, excessive exposure to manganese can be toxic. [] The toxicological profile of manganese citrate would depend on factors such as dose, route of exposure, and individual susceptibility.

A: Research has demonstrated that the addition of manganese citrate to DNA sequencing reactions using rhodamine-based fluorescent dye-terminators can enhance base-calling accuracy. [] Manganese citrate improves the uniformity of electropherogram profiles, leading to more accurate determination of DNA sequences.

A: Studies have investigated the influence of manganese citrate on the growth and polysaccharide production of the medicinal mushroom Trametes versicolor. Results indicate that the addition of manganese citrate to the growth medium can affect the yield of biomass and the production of exo- and endopolysaccharides. [, , ] The specific effects, such as increased biomass or altered polysaccharide ratios, can vary depending on the concentration of manganese citrate and the composition of the growth medium.

ANone: Common analytical methods used to characterize and quantify manganese citrate include:

- Elemental analysis: Determining the percentage composition of carbon, hydrogen, nitrogen, and manganese. []

- Spectroscopic techniques: As mentioned earlier, techniques like UV/Vis, EPR, and FTIR are used to analyze the structure and properties of the complex. []

- Chromatographic methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify manganese citrate in mixtures. []

- X-ray crystallography: Provides detailed information about the three-dimensional structure of crystalline manganese citrate complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.